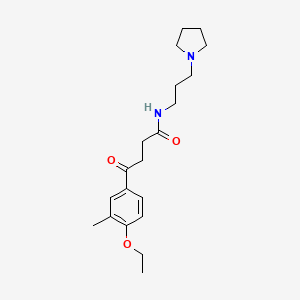
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, EPPB, and it is a highly potent and selective inhibitor of the protein-protein interaction between the E3 ubiquitin ligase HDM2 and the tumor suppressor protein p53. The inhibition of this interaction has been shown to have potential therapeutic applications in the treatment of cancer.
作用機序
EPPB works by binding to the HDM2 protein, which prevents it from interacting with the p53 tumor suppressor protein. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. EPPB has been shown to be highly selective for the HDM2-p53 interaction, making it a promising candidate for the development of targeted cancer therapies.
Biochemical and Physiological Effects:
EPPB has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of the HDM2-p53 interaction, EPPB has also been shown to inhibit the ubiquitination of p53, which leads to its stabilization and activation. EPPB has also been shown to induce the expression of p21, a protein that is involved in cell cycle arrest.
実験室実験の利点と制限
One of the major advantages of EPPB for lab experiments is its high selectivity for the HDM2-p53 interaction. This makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, one limitation of EPPB is its high potency, which can make it difficult to work with in certain experiments. Additionally, the cost of EPPB can be prohibitive for some labs.
将来の方向性
There are several potential future directions for research on EPPB. One area of interest is the development of novel cancer therapies based on the inhibition of the HDM2-p53 interaction. Another potential direction is the study of the effects of EPPB on other proteins involved in the p53 pathway. Additionally, the development of more cost-effective synthesis methods for EPPB could make it more accessible for labs conducting research in this area.
合成法
The synthesis of EPPB involves several steps, including the reaction of 4-(4-ethoxy-3-methylphenyl)-4-oxobutanoic acid with 3-pyrrolidin-1-ylpropan-1-amine in the presence of a coupling reagent. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, EPPB. This synthesis method has been optimized to produce high yields of pure EPPB.
科学的研究の応用
EPPB has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapeutics. The inhibition of the HDM2-p53 interaction has been shown to activate the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This makes EPPB a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-4-oxo-N-(3-pyrrolidin-1-ylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-25-19-9-7-17(15-16(19)2)18(23)8-10-20(24)21-11-6-14-22-12-4-5-13-22/h7,9,15H,3-6,8,10-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDVCGEKQTKSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
![(2S)-2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-2-phenylethanol](/img/structure/B5906779.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)

![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine](/img/structure/B5906814.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)


